molecular formula C11H13N3OS B8143522 3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine

3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B8143522
M. Wt: 235.31 g/mol
InChI Key: PZFGREVHPAWBDP-UHFFFAOYSA-N
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Description

3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of these rings in its structure suggests that it may exhibit a variety of biological activities and chemical reactivity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The oxadiazole ring is known to interact with acetylcholine receptors, which could explain some of its pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine is unique due to the combination of its three distinct rings, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound that integrates a thiophene ring, an oxadiazole ring, and a piperidine ring. This unique structure suggests a diverse range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity based on various research findings, including case studies and data tables.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C11H12N4S\text{C}_{11}\text{H}_{12}\text{N}_4\text{S}

Key Features:

  • Thiophene Ring : Known for its electron-rich properties, contributing to the compound's reactivity.
  • Oxadiazole Ring : Often associated with antimicrobial and anticancer activities.
  • Piperidine Ring : Provides structural stability and influences pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that the oxadiazole moiety may inhibit certain enzymes or receptors involved in disease processes. For instance, compounds with oxadiazole rings have been shown to interact with acetylcholine receptors, which may explain their pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study focused on similar compounds found that certain derivatives demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL .

Anticancer Activity

Several studies have highlighted the potential anticancer effects of oxadiazole derivatives. For example, compounds similar to this compound have shown cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range .

CompoundCancer Cell LineIC50 (µM)
3aMCF-710.38
5aU-9370.49
5bCEM-C72.58

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Study on Antimicrobial Properties

In a recent study published in ACS Omega, researchers evaluated the antimicrobial activity of various oxadiazole derivatives including those related to our compound. The results indicated that these compounds significantly inhibited bacterial growth and biofilm formation, demonstrating their potential as therapeutic agents against resistant strains .

Study on Anticancer Activity

Another study published in MDPI reported on the synthesis and evaluation of novel oxadiazole derivatives for anticancer activity. The findings revealed that specific derivatives had superior cytotoxic effects compared to traditional chemotherapeutics like doxorubicin, indicating a promising avenue for drug development .

Properties

IUPAC Name

2-piperidin-3-yl-5-thiophen-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-2-8(6-12-4-1)10-13-14-11(15-10)9-3-5-16-7-9/h3,5,7-8,12H,1-2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFGREVHPAWBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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